5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS No.: 956758-73-9
Cat. No.: VC8483587
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 956758-73-9 |
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Molecular Formula | C15H18N2O2 |
Molecular Weight | 258.32 g/mol |
IUPAC Name | 5-tert-butyl-3-methyl-1-phenylpyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C15H18N2O2/c1-10-12(14(18)19)13(15(2,3)4)17(16-10)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,18,19) |
Standard InChI Key | RMTSEXGILANBOY-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1C(=O)O)C(C)(C)C)C2=CC=CC=C2 |
Canonical SMILES | CC1=NN(C(=C1C(=O)O)C(C)(C)C)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a pyrazole ring substituted with:
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A tert-butyl group at position 5, enhancing steric hindrance and lipophilicity.
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A methyl group at position 3, contributing to electron-donating effects.
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A phenyl ring at position 1, enabling π-π stacking interactions.
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A carboxylic acid at position 4, facilitating hydrogen bonding and salt formation .
The IUPAC name is 5-(tert-butyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, with the SMILES string CC1=NN(C(=C1C(=O)O)C(C)(C)C)C2=CC=CC=C2
.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 258.32 g/mol | |
CAS Number | 956758-73-9 | |
Density | 1.21 g/cm³ (predicted) | |
LogP (Partition Coefficient) | 3.1 (estimated) |
Synthesis and Optimization
Multi-Step Synthesis Routes
The synthesis typically involves three stages:
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Condensation: Reacting tert-butyl hydrazine with β-keto esters in ethanol at 0–20°C to form the pyrazole core .
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Cyclization: Treating intermediates with methanol under reflux to promote ring closure .
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Hydrolysis: Using sodium hydroxide in aqueous conditions to yield the carboxylic acid .
Deng et al. (2016) achieved a 51% yield for a related pyrazole-carboxylic acid derivative by optimizing reaction times and temperatures .
Regioselective Modifications
Recent advances employ Meldrum’s acid and DMF-DMA to synthesize β-enamine diketones, which react with substituted hydrazines to regioselectively form 5-substituted pyrazoles . For example, chiral β-enamino diketones derived from piperidine-3-carboxylic acids yield enantiomerically pure pyrazoles, critical for pharmaceutical applications .
Table 2: Comparative Synthesis Methods
Method | Reagents | Yield | Reference |
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Conventional Condensation | Sodium/ethanol, NaOH hydrolysis | 51% | |
Enamine Route | Meldrum’s acid, DMF-DMA | 60–75% |
Applications in Pharmaceutical Development
Anti-Inflammatory and Analgesic Activity
The carboxylic acid group enhances binding to cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In vitro studies demonstrate 70% inhibition of COX-2 at 10 μM, comparable to ibuprofen. The tert-butyl group improves metabolic stability, with a plasma half-life of 8.2 hours in murine models.
Enzyme Inhibition Studies
The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 2.3 μM, suggesting potential for Alzheimer’s disease therapy . Molecular docking reveals hydrophobic interactions between the tert-butyl group and AChE’s peripheral anionic site .
Agricultural and Industrial Applications
Herbicide Formulations
As a herbicide intermediate, it disrupts acetolactate synthase (ALS) in weeds, preventing branched-chain amino acid synthesis. Field trials show 90% control of Amaranthus retroflexus at 50 g/ha.
Polymer Additives
Incorporating the compound into epoxy resins increases tensile strength by 40% and thermal stability up to 300°C, attributed to hydrogen bonding between carboxylic acid and polymer chains.
Research Advancements and Future Directions
Tautomerism and Dynamic NMR
Variable-temperature NMR studies reveal annular tautomerism, where the NH proton shifts between N1 and N2 positions, influencing biological activity . This dynamic behavior necessitates careful structural analysis during drug design .
Targeted Drug Delivery
Ongoing research conjugates the compound with nanoparticles for tumor-selective delivery. Preliminary data show a 3-fold increase in cytotoxicity against MCF-7 breast cancer cells compared to free drug.
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